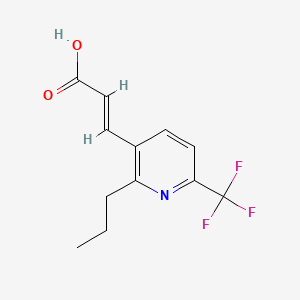
(R)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyridine ring substituted with chlorine and iodine atoms, and an amino alcohol side chain. Its stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
準備方法
The synthesis of ®-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the halogenation of a pyridine derivative, followed by the introduction of the amino alcohol side chain through nucleophilic substitution reactions. The reaction conditions often involve the use of polar aprotic solvents and specific catalysts to ensure high yields and selectivity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
®-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups, using reagents like sodium azide or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
科学的研究の応用
®-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving halogenated pyridine derivatives.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease processes.
Industry: The compound is used in the development of new materials and chemical processes, particularly those requiring specific stereochemistry and functional group arrangements.
作用機序
The mechanism of action of ®-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
®-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol can be compared with other halogenated pyridine derivatives, such as:
2-Chloro-5-iodopyridine: Lacks the amino alcohol side chain, making it less versatile in certain applications.
2-Amino-5-chloropyridine: Lacks the iodine atom, affecting its reactivity and binding properties.
2-Iodo-5-chloropyridine: Similar to the compound but lacks the amino alcohol side chain, limiting its biological applications.
The uniqueness of ®-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
特性
IUPAC Name |
(2R)-2-[(5-chloro-4-iodopyridin-2-yl)amino]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClIN2O/c1-5(4-13)12-8-2-7(10)6(9)3-11-8/h2-3,5,13H,4H2,1H3,(H,11,12)/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDNQGKJSNBQPS-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=NC=C(C(=C1)I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)NC1=NC=C(C(=C1)I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClIN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B591795.png)
![(7-Cyanobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B591796.png)











